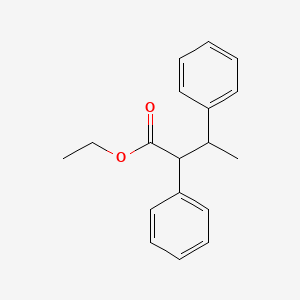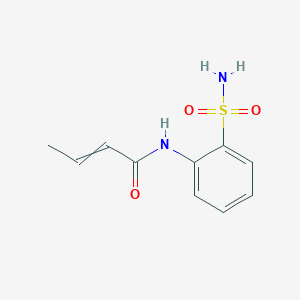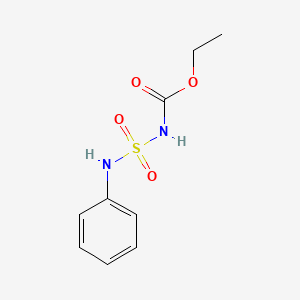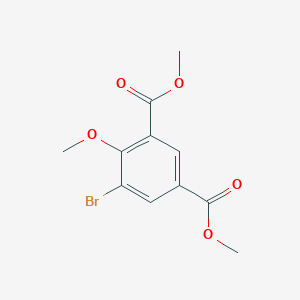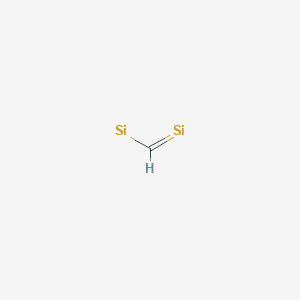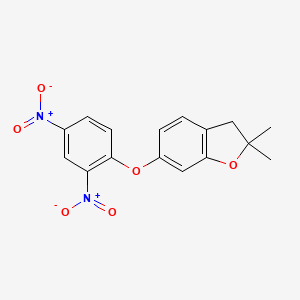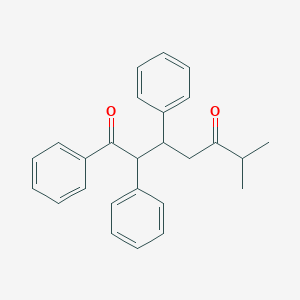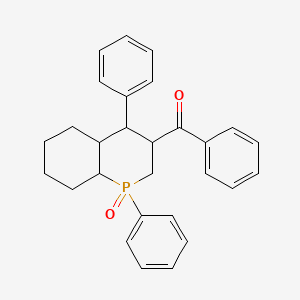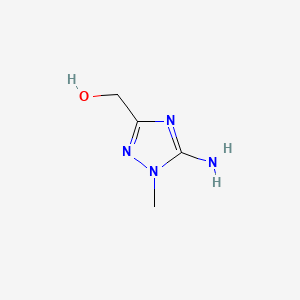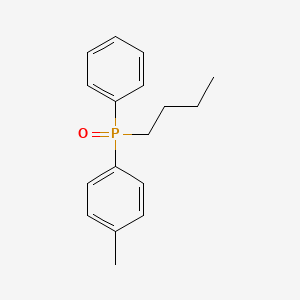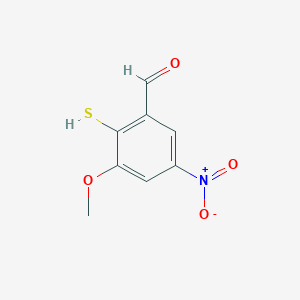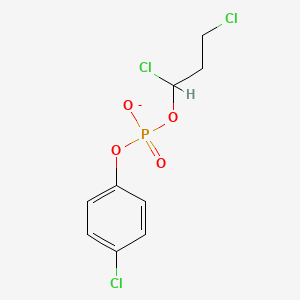![molecular formula C20H31NO2 B14357645 1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol CAS No. 90235-53-3](/img/structure/B14357645.png)
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a butadiyne chain, and a cyclododecanol moiety
Preparation Methods
The synthesis of 1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butadiyne Chain: This step involves the coupling of two acetylene units to form a butadiyne chain.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Cyclododecanol Integration: The final step involves the attachment of the cyclododecanol moiety through a condensation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The butadiyne chain and cyclododecanol moiety contribute to the compound’s overall reactivity and stability, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol can be compared with similar compounds such as:
1-(Morpholin-4-yl)butane-1,3-dione: This compound shares the morpholine ring but differs in the presence of a butane-1,3-dione moiety instead of the butadiyne chain and cyclododecanol.
4-(Morpholin-4-yl)-2-butanone: Similar in having a morpholine ring, but it has a butanone group instead of the butadiyne chain and cyclododecanol.
The uniqueness of this compound lies in its combination of the morpholine ring, butadiyne chain, and cyclododecanol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90235-53-3 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylbuta-1,3-diynyl)cyclododecan-1-ol |
InChI |
InChI=1S/C20H31NO2/c22-20(14-10-11-15-21-16-18-23-19-17-21)12-8-6-4-2-1-3-5-7-9-13-20/h22H,1-9,12-13,16-19H2 |
InChI Key |
RQKOQXAUDKWCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)(C#CC#CN2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
